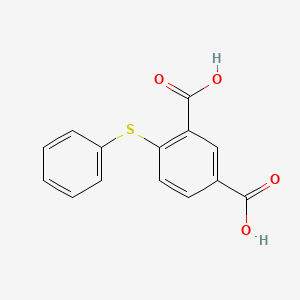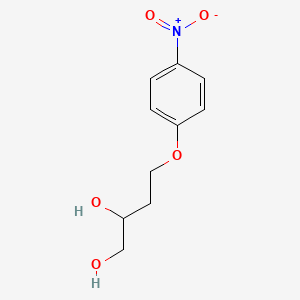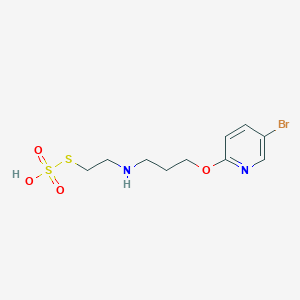![molecular formula C6H15LiS2Si B14656412 Lithium, [bis(methylthio)(trimethylsilyl)methyl]- CAS No. 53369-90-7](/img/structure/B14656412.png)
Lithium, [bis(methylthio)(trimethylsilyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, [bis(methylthio)(trimethylsilyl)methyl]- is an organolithium compound that features both silicon and sulfur atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Lithium, [bis(methylthio)(trimethylsilyl)methyl]- typically involves the reaction of (trimethylsilyl)methyl chloride with lithium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:
(CH3)3SiCH2Cl+2Li→(CH3)3SiCH2Li+LiCl
This reaction is usually carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of Lithium, [bis(methylthio)(trimethylsilyl)methyl]- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is typically purified by distillation or sublimation.
Análisis De Reacciones Químicas
Types of Reactions
Lithium, [bis(methylthio)(trimethylsilyl)methyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with electrophiles to form new carbon-lithium bonds.
Oxidation and Reduction Reactions: It can participate in redox reactions, although these are less common.
Coupling Reactions: It is often used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with Lithium, [bis(methylthio)(trimethylsilyl)methyl]- include halides, carbonyl compounds, and other electrophiles. Reactions are typically carried out in aprotic solvents such as THF or hexane under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving Lithium, [bis(methylthio)(trimethylsilyl)methyl]- depend on the specific reaction conditions and reagents used. Common products include substituted organosilicon compounds and various carbon-lithium intermediates.
Aplicaciones Científicas De Investigación
Lithium, [bis(methylthio)(trimethylsilyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mecanismo De Acción
The mechanism by which Lithium, [bis(methylthio)(trimethylsilyl)methyl]- exerts its effects involves the formation of reactive intermediates that can participate in a variety of chemical reactions. The compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The presence of the trimethylsilyl group enhances its stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound with similar reactivity but different applications.
(Trimethylsilyl)methyllithium: Shares the trimethylsilyl group but differs in its specific reactivity and applications.
Uniqueness
Lithium, [bis(methylthio)(trimethylsilyl)methyl]- is unique due to the presence of both sulfur and silicon atoms in its structure, which imparts distinct reactivity and stability compared to other organolithium compounds. This makes it particularly useful in specialized synthetic applications and research contexts.
Propiedades
Número CAS |
53369-90-7 |
|---|---|
Fórmula molecular |
C6H15LiS2Si |
Peso molecular |
186.4 g/mol |
Nombre IUPAC |
lithium;bis(methylsulfanyl)methyl-trimethylsilane |
InChI |
InChI=1S/C6H15S2Si.Li/c1-7-6(8-2)9(3,4)5;/h1-5H3;/q-1;+1 |
Clave InChI |
ZPMWHNMEBGXOOI-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[Si](C)(C)[C-](SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14656330.png)
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene]](/img/structure/B14656339.png)
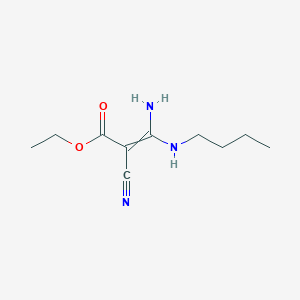

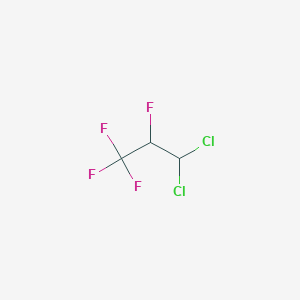
![6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656366.png)
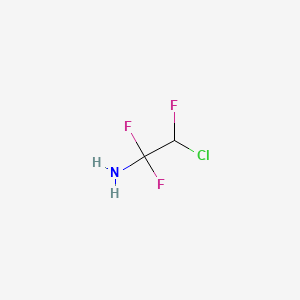


![S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine](/img/structure/B14656389.png)

